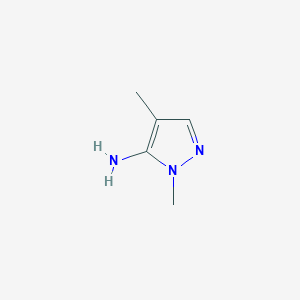

1,4-Dimethyl-1H-pyrazol-5-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTVCDZZGBELIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511402 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-49-0 | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dimethyl 1h Pyrazol 5 Amine

Advanced Synthetic Routes to the 1,4-Dimethyl-1H-pyrazol-5-amine Scaffold

The construction of the this compound core and related pyrazole (B372694) structures is achieved through various advanced synthetic strategies, including one-pot reactions, multi-step sequences with key intermediates, and catalytic methods. These approaches offer versatility and efficiency in accessing the foundational pyrazole ring system.

One-Pot Synthesis Approaches

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly efficient strategy for building pyrazole scaffolds. These methods are valued for their reduced waste, savings in time and resources, and operational simplicity.

Recent research has highlighted several effective one-pot procedures. For instance, a three-component reaction involving an active methylene (B1212753) reagent, an isothiocyanate, and a hydrazine (B178648) can produce highly substituted pyrazoles in a chemo-selective manner nih.gov. Another prominent method is the iodine-catalyzed one-pot, multi-component sequential reaction of a phenyl hydrazine, malononitrile, and various aldehydes in water, which yields highly functionalized pyrazoles efficiently and aligns with green chemistry principles rsc.org. Furthermore, a parallel solution-phase synthesis has been developed for 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols, which involves a "ring switching" transformation of N-protected α-enamino lactams with hydrazines, followed by deprotection in a single pot nih.gov.

Table 1: Overview of One-Pot Synthetic Methods for Pyrazole Scaffolds

| Method | Key Reactants | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Multi-component Reaction | Phenyl hydrazine, Malononitrile, Aldehyde | Molecular iodine (I₂) in water | Highly functionalized pyrazoles | rsc.org |

| Condensation/Cyclization | Active Methylene Reagent, Isothiocyanate, Hydrazine | Stepwise addition in one pot | Highly substituted pyrazole derivatives | nih.gov |

| Ring Switching Transformation | N-protected α-enamino lactam, Monosubstituted hydrazines | Microwave irradiation or conventional heating, followed by acid | 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols | nih.gov |

| Acid-Promoted Cyclization | 1H-Pyrazol-5-yl-N,N-dimethylformamidines, Cyanamide (B42294) | Methanesulfonic acid | Fused 6-aminopyrazolo[3,4-d]pyrimidines | acs.org |

Multi-Step Synthesis with Strategic Intermediates

Multi-step synthesis provides a robust and controlled approach to the pyrazole core, allowing for the isolation and purification of strategic intermediates. This ensures the final product's purity and allows for structural verification at each stage. A classic and widely used method is the Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent evitachem.com.

A representative multi-step strategy for preparing related pyrazole structures involves an initial cyclocondensation reaction between a substituted phenylhydrazine (B124118) and a 1,3-dicarbonyl compound under acidic conditions to form a 1-(4-nitrophenyl)-1H-pyrazole intermediate afinitica.com. This nitro-substituted pyrazole is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, yielding an aniline (B41778) intermediate that can be further functionalized afinitica.com. Another specific example is the synthesis of 4-(4-bromophenyl)-1H-pyrazol-5-amine, which starts from 2-(4-bromophenyl)-3-(dimethylamino)acrylonitrile and is treated with hydrazine monohydrobromide to yield the target pyrazole amine chemicalbook.com.

Table 2: Example of a Multi-Step Synthesis Sequence

| Step | Reactants | Key Intermediate Formed | Purpose | Reference |

|---|---|---|---|---|

| 1. Cyclocondensation | 4-Nitrophenylhydrazine, 1,3-dicarbonyl compound | 1-(4-Nitrophenyl)-1H-pyrazole | Formation of the pyrazole ring with a handle for functionalization. | afinitica.com |

| 2. Reduction | 1-(4-Nitrophenyl)-1H-pyrazole, H₂ | 1-(4-Aminophenyl)-1H-pyrazole (Aniline derivative) | Conversion of the nitro group into a reactive amine. | afinitica.com |

| 3. Amidation | Aniline derivative, Carboxylic acid | 4-(Pyrazol-1-yl)carboxanilide | Introduction of final diversity element via amide coupling. | afinitica.com |

Catalytic Methods for Synthesis

The use of catalysts is integral to modern organic synthesis, often providing milder reaction conditions, higher yields, and improved selectivity. The synthesis of pyrazoles has benefited significantly from various catalytic systems.

Copper-catalyzed reactions are particularly noteworthy. For instance, an efficient copper-catalyzed condensation reaction can produce pyrazoles at room temperature under acid-free conditions organic-chemistry.org. Copper catalysis is also employed in sydnone-alkyne cycloaddition reactions, offering a general method for constructing 1,4-disubstituted pyrazoles organic-chemistry.org. Beyond copper, other transition metals are effective. Palladium has been used to catalyze the ring-opening reaction of 2H-azirines with hydrazones to give polysubstituted pyrazoles organic-chemistry.org. Iron catalyzes the reaction of diarylhydrazones with vicinal diols to form 1,3,5-substituted pyrazoles, and ruthenium catalysts can produce 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines organic-chemistry.org. Non-metal catalysts, such as molecular iodine, have also proven effective in promoting cascade reactions to build the pyrazole ring in an aqueous medium rsc.orgorganic-chemistry.org.

Functionalization and Derivatization Strategies of this compound

Once the this compound scaffold is synthesized, its pyrazole ring and amino group serve as reactive sites for further modification. These functionalization strategies are crucial for creating diverse derivatives with tailored properties.

Regioselective Derivatization from Polyamino Derivatives

Regioselectivity, the control over which position on a molecule reacts, is a key challenge in the functionalization of heterocyclic compounds. In pyrazole synthesis involving asymmetrical reagents like monosubstituted hydrazines (R-NH-NH₂), the reaction can be highly regioselective. It has been shown that the substituted nitrogen atom (R-NH) can selectively displace a leaving group, followed by cyclization involving the unsubstituted -NH₂ group, leading to the formation of a single N¹-substituted pyrazole isomer nih.gov. This inherent selectivity in the cyclization step is a powerful tool for controlling the final structure.

Further demonstrating the principle of regioselectivity, pyrazole N-oxides can be reacted with arynes to achieve the C3-hydroxyarylation of the pyrazole ring nih.gov. This method is significant because it does not require blocking groups at other positions to direct the functionalization, showcasing a high degree of control over the reaction site nih.gov.

Introduction of Diverse Functional Groups

The amino group of this compound is a prime site for introducing a wide array of functional groups. A classic derivatization involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine). For example, the related compound 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one readily reacts with aldehydes upon refluxing in ethanol (B145695) to yield the corresponding Schiff base derivatives nih.gov.

More advanced transformations include oxidative coupling reactions. Pyrazol-5-amines can undergo a copper-catalyzed oxidative dehydrogenative coupling to form novel azopyrroles, creating a new N=N bond and a pyrrole (B145914) ring structure in the process nih.gov. The pyrazole core can also serve as a foundation for building fused heterocyclic systems. For instance, treating 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide in an acid-mediated, one-pot reaction leads to the synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, effectively constructing a new pyrimidine (B1678525) ring onto the pyrazole scaffold acs.org. These methods highlight the versatility of the pyrazole amine core in generating complex and functionally diverse molecules.

Table 3: Selected Derivatization Reactions of Pyrazole Amines

| Reaction Type | Reagents | Functional Group Introduced/Structure Formed | Reference |

|---|---|---|---|

| Schiff Base Formation | Aldehyde (e.g., 4-methoxybenzo rsc.orgresearchgate.netdioxole-5-carbaldehyde) | Imine (-N=CH-R) | nih.gov |

| Oxidative Coupling | TBHP, I₂ or Copper catalyst | Azopyrrole | nih.gov |

| Fused Ring Synthesis | Cyanamide, Acid catalyst | Pyrazolo[3,4-d]pyrimidine ring | acs.org |

| C-H Amination | Azidium ions | Amino group (-NH₂) at C4 position of pyrazole ring | acs.org |

Modifications at the Amino Group (e.g., Reductive Amination, Schiff Base Formation)

The amino group of this compound serves as a key functional handle for various chemical modifications, including reductive amination and Schiff base formation. These reactions allow for the introduction of diverse substituents, leading to the synthesis of novel pyrazole derivatives with a wide range of potential applications.

Reductive Amination:

Reductive amination is a powerful method for forming carbon-nitrogen bonds. youtube.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com This process can be used to introduce a variety of alkyl or aryl groups to the amino function of this compound.

The general mechanism for reductive amination involves two key steps:

Imine/Iminium Ion Formation: The amine nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). libretexts.orgyoutube.com

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product. youtube.comlibretexts.orgyoutube.com

A key advantage of using reducing agents like sodium cyanoborohydride is their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.com

Schiff Base Formation:

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. chemrxiv.orgresearchgate.net The amino group of this compound can react with various aldehydes and ketones to form pyrazole-based Schiff bases. ekb.egresearchgate.net

The formation of Schiff bases from pyrazole aldehydes and various aromatic amines has been reported to proceed smoothly, often in the presence of a catalyst like triethylamine (B128534) and with good to high yields. ekb.eg These reactions are versatile and allow for the synthesis of a wide array of Schiff base derivatives with different substituents on the aromatic ring. ekb.eg The resulting Schiff bases can serve as valuable intermediates in organic synthesis and as ligands in coordination chemistry. chemrxiv.orgresearchgate.net

Halogenation Strategies for Pyrazole Derivatives

The introduction of halogen atoms onto the pyrazole ring can significantly influence the chemical and biological properties of the resulting compounds. beilstein-archives.org Halogenated pyrazoles are important intermediates in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgresearchgate.net

Direct C-H halogenation of pyrazole derivatives, including 3-aryl-1H-pyrazol-5-amines, has been achieved using N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine. researchgate.netbeilstein-archives.org This method offers a metal-free and efficient route to 4-halogenated pyrazole derivatives under mild, room temperature conditions. beilstein-archives.orgresearchgate.netbeilstein-archives.org

Key aspects of this halogenation strategy include:

Reagents: N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) are commonly used as the halogen sources. beilstein-archives.orgresearchgate.net

Solvent and Catalyst: Dimethyl sulfoxide (B87167) (DMSO) has been found to play a dual role as both a solvent and a catalyst in these reactions. beilstein-archives.orgresearchgate.net

Regioselectivity: For pyrazol-5-amines, halogenation typically occurs at the 4-position of the pyrazole ring. beilstein-archives.orgacs.orgnih.gov This is consistent with the general reactivity of pyrazoles, where electrophilic substitution is favored at this position. researchgate.netnih.gov

Scope: The method has been shown to be applicable to a broad range of substrates, yielding moderate to excellent yields of the halogenated products. beilstein-archives.orgresearchgate.net

The proposed mechanism involves the activation of the N-halosuccinimide by DMSO, followed by the electrophilic attack of the halogenating species on the electron-rich pyrazole ring. beilstein-archives.org

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay of the pyrazole ring and its substituents. The pyrazole ring itself is an aromatic heterocycle with two nitrogen atoms, which influences its electron distribution and reactivity. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In pyrazoles, the position of electrophilic attack is influenced by the substituents on the ring. nih.gov For pyrazole derivatives, electrophilic substitution reactions, such as nitration and halogenation, typically occur at the 4-position. nih.gov The presence of an activating amino group at the 5-position further enhances the electron density of the ring, facilitating electrophilic attack.

For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in the introduction of a nitro group, leading to the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole. mdpi.com This highlights the susceptibility of the pyrazole ring to electrophilic substitution.

Nucleophilic Substitution Reactions

The amino group at the 5-position of the pyrazole ring can act as a nucleophile. However, in the context of pyrazolo[3,4-d]pyrimidines, which contain a pyrazole ring fused to a pyrimidine ring, nucleophilic substitution reactions have been studied. For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chlorine atoms, nucleophilic substitution with methylamine (B109427) occurs selectively at the 4-position of the pyrimidine ring. mdpi.com This indicates that the reactivity of different positions within a fused ring system can be highly specific.

Dimerization Reactions (e.g., Cu-promoted switchable synthesis of pyrazolo-fused pyridazines and pyrazines)

The dimerization of 5-aminopyrazoles can lead to the formation of fused heterocyclic systems. A notable example is the copper-promoted switchable synthesis of pyrazolo-fused pyridazines and pyrazines. mdpi.comnih.gov This reaction involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, demonstrating a high degree of chemoselectivity. mdpi.comnih.govresearchgate.net

The outcome of the reaction can be switched between the pyridazine (B1198779) and pyrazine (B50134) products by modifying the reaction conditions. mdpi.com

Pyridazine Formation: The synthesis of dipyrazole-fused pyridazines is achieved using a copper(II) acetate (B1210297) catalyst in the presence of benzoyl peroxide and potassium persulfate in toluene (B28343). mdpi.com

Pyrazine Formation: The formation of dipyrazole-fused pyrazines is favored when using copper(II) chloride as the catalyst with 1,10-phenanthroline, tert-butyl peroxybenzoate, and sodium carbonate in toluene at a higher temperature. researchgate.net

This method has a broad substrate scope and is compatible with various functional groups. mdpi.comnih.gov The resulting dipyrazole-fused pyridazines and pyrazines have shown potential applications in materials chemistry due to their fluorescence properties. mdpi.comresearchgate.net

Ring-Opening Reactions and Scaffold Rearrangements

Pyrazole rings can undergo ring-opening reactions under specific conditions, leading to the formation of different chemical scaffolds. For instance, the oxidative ring-opening of 1H-pyrazol-5-amines can produce 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net This transformation is thought to proceed through the formation of a hydroxylamine (B1172632) intermediate followed by the elimination of water. researchgate.net

Furthermore, pyrazole derivatives can undergo rearrangements. An unusual rearrangement of a pyrazole nitrene has been reported, which involves a coarctate ring-opening/recyclization cascade. mdpi.com This particular reaction of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in the presence of an acid leads to the formation of a 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate, demonstrating a formal C-H acetoxylation and an azide-to-amine conversion without the need for external oxidants or reductants. mdpi.com

Transformations via Diazotization

The diazotization of this compound leads to the formation of a reactive diazonium salt intermediate. This intermediate is a versatile precursor for the synthesis of a variety of heterocyclic compounds and azo dyes. The general process involves the reaction of the primary amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures to ensure the stability of the diazonium salt. rsc.orgnih.gov

The resulting 1,4-dimethyl-1H-pyrazol-5-yl diazonium salt can then be subjected to various chemical transformations, most notably coupling reactions with a wide range of nucleophilic species. These reactions are fundamental in the synthesis of functionalized pyrazole derivatives.

Although specific studies detailing the diazotization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar pyrazole amines. For instance, the diazotization of other aminopyrazoles, such as 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one and 5-amino-4-arylazo-3-methyl-1H-pyrazoles, and their subsequent coupling reactions have been well-described. rsc.orgresearchgate.net These reactions typically involve the coupling of the pyrazole diazonium salt with active methylene compounds, phenols, or other electron-rich aromatic and heterocyclic systems to produce azo dyes or precursors for fused heterocyclic systems. rsc.orgresearchgate.net

The stability of heterocyclic diazonium salts is a critical factor in their synthetic utility. Generally, they are more stable than their aliphatic counterparts but can still be susceptible to decomposition, especially at elevated temperatures. rsc.orgnih.gov The choice of counter-ion and careful control of the reaction temperature are crucial for successful transformations. nih.gov

Transformations of the diazonium salt derived from pyrazole amines can be broadly categorized into two main types:

Azo Coupling Reactions: The electrophilic diazonium ion readily attacks electron-rich nucleophiles such as phenols, anilines, and active methylene compounds to form azo compounds. anjs.edu.iq This is a widely used method for the synthesis of pyrazole-based azo dyes, which are of interest for their chromophoric properties. researchgate.netresearchgate.net

Cyclization Reactions: The diazonium group can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For example, coupling with compounds containing appropriately positioned functional groups can lead to the formation of pyrazolo[3,4-d]pyridazines, pyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazines, or other condensed pyrazole systems. researchgate.netnih.govconicet.gov.ar

The following table summarizes representative transformations involving the diazotization of pyrazole amines, which serve as analogous examples for the potential reactivity of this compound.

Table 1: Representative Transformations via Diazotization of Pyrazole Amines

| Starting Pyrazole Amine | Diazotizing Agent | Coupling Partner/Reagent | Product Type | Reference |

| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | NaNO₂ / HCl | Active Methylene Nitriles | Cyanohydrazones | rsc.org |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | NaNO₂ / HCl | 1-Methylimidazole | Disazo Dyes | researchgate.net |

| 3-Alkyl-4-(methoxyphenyl)-1H-pyrazole-5-amine | Not specified | Acetylacetone | Pyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazines | researchgate.net |

| 5-Amino-1H-pyrazole-4-carbonitriles | NaNO₂ / HCl/AcOH | - (Intramolecular cyclization) | Pyrazolo[3,4-d] rsc.orgresearchgate.netnih.govtriazin-4-ones | conicet.gov.ar |

| 5-Amino-4-phenylazo-3-methyl-1H-pyrazole | NaNO₂ / HCl/AcOH | Ethyl Benzoylacetate | Disazo Dye Precursor | researchgate.net |

These examples highlight the synthetic potential of pyrazole diazonium salts as intermediates in the construction of complex molecular architectures. The specific conditions for the diazotization of this compound and the subsequent coupling reactions would likely be analogous to those reported for these related compounds, requiring optimization of parameters such as temperature, solvent, and pH to achieve high yields and selectivity.

Advanced Spectroscopic and Structural Characterization of 1,4 Dimethyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful tool for characterizing the structure and dynamic behavior of 1,4-Dimethyl-1H-pyrazol-5-amine and related compounds in solution. bohrium.comresearchgate.net

¹H NMR and ¹³C NMR Assignments and Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of pyrazole (B372694) derivatives. The chemical shifts (δ) of the protons and carbons in the pyrazole ring and its substituents provide a detailed map of the molecule's electronic environment.

For instance, in a series of 1-acyl-3-(2-amino-5-substituted)-4,5-dihydro-1H-pyrazoles, the ¹³C NMR resonances were fully assigned using one- and two-dimensional NMR experiments. researchgate.net Similarly, the ¹H and ¹³C NMR spectra of various synthesized pyrazole derivatives, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, have been extensively documented, providing reference data for new compounds. rsc.orgnih.gov The chemical shifts are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). nih.gov

Below is a representative table of ¹H and ¹³C NMR data for a selection of pyrazole derivatives, illustrating the typical chemical shift ranges.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole rsc.org | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole rsc.org | CDCl₃ | 7.27 (d, 2H), 6.90 (d, 2H), 5.90 (s, 1H), 3.8 (s, 3H), 2.26 (s, 3H), 2.23 (s, 3H) | 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 |

| 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde rsc.org | DMSO-d₆ | 10.02 (s, 1H, -CHO), 7.48-7.07 (m, 9H, Ar-H), 2.47 (s, 3H, CH₃) | 186.3, 163.2, 160.7, 151.0, 139.5, 138.2, 131.9, 131.8, 129.6, 129.0, 126.4, 122.9, 117.2, 117.0, 13.8 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of a molecule.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled to each other, typically on adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing information about the molecule's conformation and stereochemistry. nih.gov

The concerted application of these techniques, often including DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of protons attached to a carbon atom, allows for the complete and accurate assignment of all NMR signals. researchgate.net For example, HMBC and HSQC spectra have been instrumental in characterizing a wide array of pyrazole derivatives. researchgate.netbeilstein-journals.org NOESY experiments have been used to confirm the preferred conformation of certain pyrazole derivatives. researchgate.net

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra, particularly the chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of an amine group. nih.gov The solvent can alter the electronic distribution and conformation of a molecule. For instance, the chemical shift of amine protons in aromatic amines can vary by as much as 2.7 ppm depending on the solvent. researchgate.net The chemical shifts of residual solvent and water peaks are also important considerations for accurate analysis. pitt.educarlroth.com A comparison of spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆) can provide valuable information about solvent-solute interactions. nih.gov The solvent shifts (Δδ (DMSO-CDCl₃)) are notably large for NH protons (1-2 ppm). nih.gov

Application in Tautomeric Studies

NMR spectroscopy is a primary method for investigating tautomerism in pyrazole systems. bohrium.comresearchgate.net Tautomers are isomers that readily interconvert, often through proton transfer. In the case of aminopyrazoles, annular tautomerism (proton transfer between the two nitrogen atoms of the pyrazole ring) can occur. bohrium.com The rate of this interconversion affects the appearance of the NMR spectrum. bohrium.comresearchgate.net

For some pyrazole derivatives, different tautomeric forms can be observed and quantified in solution. researchgate.netmdpi.com For example, studies on 3(5)-amino-5(3)-phenyl-1H-pyrazole used ¹H and ¹³C NMR to determine the equilibrium constant between the 3-amino and 5-amino tautomers. researchgate.net The presence of distinct signals for each tautomer or averaged signals depends on the rate of exchange and the NMR timescale. researchgate.net In some cases, theoretical calculations of NMR chemical shifts are used in conjunction with experimental data to identify the predominant tautomer in solution. researchgate.net

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

By obtaining suitable single crystals, the exact molecular geometry of pyrazole derivatives can be determined. This technique has been used to confirm the structure of numerous pyrazole derivatives, providing unequivocal proof of their constitution. researchgate.netnih.govmdpi.com

For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to be in the monoclinic space group P2/c. researchgate.net Similarly, a pyridylpyrazole derivative was characterized by single-crystal X-ray diffraction, confirming its structure. nih.gov The analysis also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonds, which govern the supramolecular assembly. dnu.dp.ua For instance, in one copper complex of a pyrazole derivative, Hirshfeld surface analysis was used to visualize and quantify intermolecular contacts, revealing that H···H, H···O, and H···N interactions were significant in the crystal packing. dnu.dp.ua

The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, are crucial for a complete understanding of the compound's solid-state properties.

Below is a table summarizing crystallographic data for some pyrazole derivatives.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate researchgate.net | Monoclinic | P2/c | Not specified |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) nih.gov | Not specified | Not specified | Not specified |

| A Cu(II) complex with 1-carboxamide-3,5-dimethylpyrazole dnu.dp.ua | Triclinic | P1 | N-H···O hydrogen bonds |

| 2,2',5,5'-Tetraphenyl-1',2'-Dihydro-2H,3'H-[3,4'-Bipyrazol]-3'-one mdpi.com | Triclinic | P-1 | N-H···O hydrogen bonds |

| 2,2-dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)- amino)meth y lene)-1,3-dioxane-4,6-dione researchgate.net | Not specified | Not specified | Intramolecular N-H···O hydrogen bond |

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of pyrazole derivatives is particularly suited for the formation of strong intermolecular interactions, primarily driven by hydrogen bonding. The 1H-pyrazole ring contains two distinct nitrogen atoms: a pyrrole-type nitrogen (N1), which acts as a hydrogen bond donor (-NH), and a pyridine-type nitrogen (N2), which serves as a hydrogen bond acceptor (=N-). nih.gov This arrangement allows for the formation of robust hydrogen-bonded assemblies. nih.gov

In the case of this compound, the primary amine group (-NH₂) at the C5 position introduces two additional hydrogen bond donor sites. This significantly increases the complexity and strength of the potential intermolecular interactions. The hydrogen atoms of the amine group can form strong N-H···N bonds with the pyridine-type nitrogen of adjacent pyrazole rings.

Crystal Packing and Supramolecular Assembly

The directional nature of hydrogen bonds in pyrazole-containing molecules governs their crystal packing and leads to the formation of well-defined supramolecular assemblies. Depending on the nature and position of substituents, 1H-pyrazoles can form various structures, including dimers, trimers, or extended one-dimensional polymeric chains often referred to as catemers. nih.gov

For substituted 3,5-dimethyl-4-aryl-1H-pyrazoles, the specific functional groups on the aryl ring dictate the final supramolecular structure. For instance, amino-substituted derivatives have been shown to form complex 2D hydrogen-bonded networks. nih.gov Given the presence of both a pyrazole N-H donor and a primary amine group, this compound is expected to form extensive and intricate hydrogen-bonded networks. These networks are likely to involve both the pyrazole and amine groups, creating a highly stable, three-dimensional supramolecular architecture.

The efficiency of crystal packing can sometimes lead to the formation of solvent-accessible voids within the crystal lattice. nih.gov In the case of a Schiff base derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, analysis revealed significant voids, likely formed by the evaporation of the crystallization solvent. nih.gov This highlights that the supramolecular assembly is not only a function of the molecule's structure but also the conditions under which it is crystallized.

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org The IR spectrum provides a unique fingerprint of a molecule, with characteristic absorption bands corresponding to specific bonds. longdom.orgopenstax.org For this compound, the key functional groups—primary amine, N-H of the pyrazole ring, C-H of methyl groups, and the pyrazole ring itself—exhibit distinct vibrational frequencies.

The primary amine (R-NH₂) is readily identified by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region; one for symmetric and one for asymmetric stretching. openstax.org These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.orglibretexts.org The N-H bond of the pyrazole ring is expected to show a stretching band, often broadened due to its involvement in hydrogen bonding, typically in the 3100-3200 cm⁻¹ range. nih.gov The aliphatic C-H bonds of the two methyl groups will produce strong absorptions in the 2850-2960 cm⁻¹ range. openstax.orgpressbooks.pub Other characteristic peaks include the N-H bending vibration for the primary amine around 1590-1650 cm⁻¹ and various C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region (below 1600 cm⁻¹).

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Pyrazole N-H | N-H Stretch | ~3100 - 3200 | Medium, Broad |

| Methyl Groups | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

This table is based on general spectroscopic principles. nih.govopenstax.orglibretexts.orgpressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. whitman.edu For this compound (C₅H₉N₃), the calculated molecular weight is approximately 111.15 g/mol . In an electron ionization (EI) mass spectrum, the parent ion would appear as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 111. The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, which is consistent with the nitrogen rule.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for N-heterocyclic compounds involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable neutral molecules. For this compound, likely fragmentation would include:

Loss of a methyl group (-CH₃): A peak at m/z 96, resulting from the cleavage of one of the methyl substituents.

Loss of HCN: A common fragmentation for five-membered nitrogen heterocycles, which would lead to further daughter ions.

Ring cleavage: The pyrazole ring can break apart, leading to various smaller charged fragments.

Analysis of the mass spectrum of the related compound 3-methyl-1-phenyl-1H-pyrazol-5-amine (MW 173.21) shows a prominent molecular ion peak at m/z 173, confirming the identity of the compound. nist.gov Its fragmentation pattern provides insight into the stability of the pyrazole core.

Table 2: Illustrative Mass Spectrometry Data for a Related Compound

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |

|---|

Data obtained from the NIST Mass Spectrometry Data Center for 3-methyl-1-phenyl-1H-pyrazol-5-amine. nist.gov

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The pyrazole ring contains a system of π-electrons and therefore exhibits absorption in the UV region due to π → π* electronic transitions.

The position and intensity of the absorption maximum (λ_max) are sensitive to the substituents on the ring. For this compound, the primary amine group (-NH₂) acts as a powerful auxochrome. Its lone pair of electrons can interact with the π-system of the pyrazole ring (n → π* transition), which typically causes a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect). The methyl groups, being weakly electron-donating, have a smaller bathochromic effect. The substitution of a pyrazole ring can also endow the structure with fluorescent properties. nih.gov The UV-Vis spectrum can also be sensitive to environmental factors such as pH, especially for molecules with amine groups that can be protonated. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Pyrazole ring C=C and C=N bonds | UV Region (~200-280 nm) |

This table is based on general spectroscopic principles.

Computational Chemistry and Theoretical Investigations of 1,4 Dimethyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for the study of the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, have been effectively used to analyze their properties. nih.gov These theoretical approaches allow for the detailed examination of the molecule's behavior and characteristics.

Geometric Optimization and Electronic Properties

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy conformation. For pyrazole derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a related compound, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine, DFT calculations have determined specific bond lengths, such as the N1–C5 bond at 1.341 Å. The optimized geometry reveals that the pyrazole ring and adjacent functional groups often adopt a nearly orthogonal orientation to minimize steric hindrance.

Table 1: Exemplary Calculated Geometric Parameters for a Related Pyrazole Derivative

| Parameter | Value |

| Bond Length (N1–C5) | 1.341 Å |

| Bond Angle (C5–N2–C4) | 123.7° |

| Dihedral Angle (pyrazole ring to substituent) | 78.5° |

Note: Data is for [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine and is illustrative for the class of compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a related pyrazole derivative, the HOMO-LUMO gap was calculated to be 4.8 eV. The distribution of HOMO and LUMO across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.8 |

Note: The HOMO-LUMO gap is for [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine. Specific HOMO and LUMO energy values were not provided in the source.

Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N).

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the reactive nature of the compound in various chemical environments. asrjetsjournal.org

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.

The MESP map uses a color code to represent the electrostatic potential, where red typically indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas correspond to neutral potential. For a related pyrazole derivative, MESP analysis revealed high electron density around the N2 atom of the pyrazole ring and the oxygen atom of a methoxy (B1213986) group, with electrostatic potential values of -0.32 e and -0.45 e, respectively. This indicates these sites as likely centers for electrophilic interactions.

Vibrational Analysis and Spectroscopic Correlations

Theoretical vibrational analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, it is possible to assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For pyrazole and its derivatives, studies have shown a good agreement between the calculated and experimental vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and other theoretical approximations. nih.gov This correlation is essential for the structural elucidation of new compounds and for understanding the influence of substituents on the vibrational properties of the pyrazole ring. For instance, the characteristic stretching vibrations of the methyl groups are typically observed in specific regions of the IR spectrum. derpharmachemica.com

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high β value is indicative of a significant NLO response.

For many pyrazole derivatives, theoretical studies have indicated promising NLO properties. nih.gov These properties are often associated with intramolecular charge transfer from electron-donating groups to electron-accepting groups through a π-conjugated system. The presence of the amine group (an electron donor) and the pyrazole ring in 1,4-Dimethyl-1H-pyrazol-5-amine suggests that it may exhibit NLO behavior, although specific computational or experimental data is required for confirmation.

Solvent Effects and Protonation Studies

The chemical environment, particularly the solvent, can significantly influence the structure, reactivity, and electronic properties of a molecule. Computational studies on pyrazole derivatives often employ methods like Density Functional Theory (DFT) to model these interactions.

Theoretical investigations on related aminopyrazole structures, such as 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA), offer insight into the methodologies used. jksus.org In such studies, the effect of a solvent like water is modeled both implicitly (as a continuous medium) and explicitly (by including individual water molecules). jksus.org These calculations help identify the most likely sites of protonation, a key factor in a molecule's behavior in biological systems. Key parameters calculated include proton affinity (PA), representing the negative of the enthalpy change for the gas-phase protonation reaction, and gas-phase basicity (GB). jksus.org

For a series of PDPA derivatives, the average PA and GB values were found to be 219.7 kcal/mol and 213.0 kcal/mol, respectively. jksus.org The study revealed that the nature of substituent groups significantly impacts these values; for instance, an electron-donating amino group (PDPA-NH₂) increased basicity (PA = 228.5 kcal/mol), while an electron-withdrawing cyano group (PDPA-CN) decreased it (PA = 213.5 kcal/mol). jksus.org Upon protonation, significant changes occur in the molecule's geometry, particularly in the bond lengths and angles near the protonated nitrogen atom. jksus.org Such studies demonstrate that intramolecular hydrogen bonding (IMHB) strength is also dependent on the nature of the substituents. jksus.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze how a small molecule (ligand), such as a this compound derivative, interacts with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of different binding poses. These studies are crucial for understanding the specific interactions that stabilize the ligand-protein complex. For pyrazole derivatives, docking studies have revealed key interactions with various protein targets, including kinases, which are often implicated in cancer. nih.govresearchgate.net

For example, docking studies of pyrazole-based compounds have identified critical hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target proteins. In one study, a pyrazole derivative was shown to form hydrogen bonds with the residues GLU 211, LYS 162, and ALA 213 within a kinase binding pocket. researchgate.net In another, interactions between a ligand and residues Glu152 and Phe105 of the target protein remained stable throughout molecular dynamics simulations, indicating a strong and persistent binding mode. researchgate.net

The process of protein-ligand binding is driven by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively determine the binding affinity and specificity. nih.gov Computational analysis helps visualize and quantify these interactions, providing a rational basis for designing more potent and selective inhibitors. nih.govnih.gov

A primary goal of molecular docking is to predict the most favorable binding mode of a ligand and to estimate its binding affinity. Binding affinity is often expressed as a scoring function or binding energy, where a more negative value typically indicates a stronger interaction.

Several studies on pyrazole derivatives have reported predicted binding energies against various protein targets. These predictions are valuable for ranking potential inhibitors before their synthesis and experimental testing. For instance, different pyrazole derivatives have shown varied binding affinities for different kinases, highlighting the importance of specific structural features for potent inhibition. researchgate.net

| Derivative Class/Compound | Protein Target | Predicted Binding Energy/Score | Reference |

| Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5-one (Comp. 4d) | Human Checkpoint Kinase 1 | -8.4 kcal/mol | benthamdirect.com |

| 4-((4-dichlorobenzylidene) amino) phenol | HaTMK | -6.33 kcal/mol (XP-docking score) | researchgate.net |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | researchgate.net |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 kJ/mol | researchgate.net |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 (2VTO) | -10.35 kJ/mol | researchgate.net |

| (3E)-N-(2,6-diethylphenyl)-3-{[4-(4-methylpiperazin-1-yl)benzoyl] imino}pyrrolo[3,4-c]pyrazole-5(3H)-carboxamide | Aurora kinase | -11.02 (score) | researchgate.net |

This table presents a selection of predicted binding affinities for various pyrazole derivatives against different protein targets as determined by molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are highly valuable for predicting the activity of novel compounds and for understanding which molecular properties are most important for activity.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov Then, for each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. biointerfaceresearch.com

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Neural Networks (NN), are then used to build an equation that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com For example, a QSAR study on pyrazole-benzimidazolone hybrids as enzyme inhibitors used MLR and NN methods, achieving high correlation coefficients (R) of 0.878 and 0.978, respectively, indicating a strong correlation between the selected descriptors and the inhibitory activity. biointerfaceresearch.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, such as leave-one-out (LOO) cross-validation and the use of an external test set of compounds not used in model development. nih.govnih.gov A statistically significant model for piperine (B192125) analogs reported a high cross-validation score (q²) of 0.917, demonstrating its robustness. nih.gov

QSAR models, along with molecular docking results, are instrumental in deriving Structure-Activity Relationships (SAR). SAR describes how specific changes in the molecular structure of a compound affect its biological activity. This knowledge is fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates.

Studies on various pyrazole scaffolds have provided detailed SAR insights. For example, research on pyrazolo[4,3-c]pyridines showed that the position of substituents on the pyrazole ring is critical for activity; an N-2 regioisomer was found to be much less active than its corresponding N-1 isomer. acs.org Similarly, in another series of aminopyrazoles, modifications at positions 1, 3, and 4 of the pyrazole nucleus were systematically explored to understand their impact on antiproliferative and antioxidant properties. nih.gov The replacement of a larger substituent with a smaller methyl group at position 1, for instance, led to compounds with significant antitumor properties. nih.gov

| Pyrazole Scaffold | Structural Modification | Effect on Biological Activity | Reference |

| Phenylamino pyrazole | Replacement of a 2-hydroxy-2-phenylethyl chain with a methyl group at position 1. | Resulted in relevant antitumor properties against selected cell lines. | nih.gov |

| Pyrazolo[4,3-c]pyridine | Moving a methyl substituent from the N-1 to the N-2 position of the pyrazole ring. | Caused a significant loss of inhibitory activity against the PEX14-PEX5 protein-protein interaction. | acs.org |

| 3,5-Diphenylpyrazole | Introduction of a cyclopentyl moiety at the 3(5) position. | Maintained high inhibitory activity against meprin α, similar to the unsubstituted parent compound. | scispace.com |

| 3,5-Diphenylpyrazole | Introduction of a smaller methyl or larger benzyl (B1604629) group at the 3(5) position. | Resulted in a decrease in inhibitory activity against meprin α. | scispace.com |

This table summarizes key structure-activity relationship findings for different classes of pyrazole derivatives, linking specific structural changes to observed biological outcomes.

Applications Beyond Medicinal Chemistry

Agrochemical Development

The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, forming the basis of numerous commercial pesticides. The strategic placement of substituents on the pyrazole ring can dramatically influence the biological activity, leading to potent herbicides, fungicides, and insecticides.

Derivatives of pyrazole are known to exhibit significant herbicidal activity. Although direct studies on the herbicidal efficacy of 1,4-Dimethyl-1H-pyrazol-5-amine are not extensively documented, research on analogous compounds provides valuable insights. The substitution pattern on the pyrazole ring is a critical determinant of herbicidal activity. For instance, the introduction of specific groups at various positions can modulate the compound's mode of action and its spectrum of weed control.

Structure-activity relationship (SAR) studies on pyrazole derivatives indicate that the nature and position of substituents play a crucial role in their herbicidal effects. For example, in a series of pyrazole amide derivatives designed as potential transketolase inhibitors, the substituents on the pyrazole ring were pivotal in determining the inhibitory effect against various weeds.

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound | Target Weed | Inhibition (%) at 150 g a.i./ha |

|---|---|---|

| Pyrazole Amide Derivative 6ba | Digitaria sanguinalis | ~80 |

| Pyrazole Amide Derivative 6bj | Setaria viridis | >80 |

This table is illustrative and compiled from data on pyrazole derivatives, not this compound directly.

The presence of methyl groups at the 1 and 4 positions of this compound could influence its herbicidal potential by affecting its binding to target enzymes in weeds or by altering its metabolic stability in the plant and soil.

The pyrazole scaffold is a cornerstone in the development of modern fungicides. Research has shown that the introduction of an isothiocyanate group to aminopyrazole derivatives can enhance their fungicidal activity. A study on novel substituted pyrazole aminopropyl isothiocyanates revealed that these compounds exhibit considerable activity against a range of pathogenic fungi. nih.gov The variation of substituents on the pyrazole ring was found to significantly influence the antifungal efficacy. nih.gov

For instance, certain 1,3,4-substituted-5-aminopyrazole derivatives have shown high efficacy against various fungal pathogens. nih.gov The fungicidal activity of these compounds is often attributed to their ability to interfere with essential biological processes in the fungi.

Table 2: Fungicidal Activity of a Substituted Aminopyrazole Derivative

| Compound | Fungal Pathogen | EC₅₀ (μg/mL) |

|---|---|---|

| Compound 26 (p-trifluoromethylphenyl substituted) | Botrytis cinerea | 2.432 |

| Rhizoctonia solani | 2.182 |

This table is illustrative and based on data for a specific substituted aminopyrazole, highlighting the potential of the scaffold. Data for this compound is not available.

The 1,4-dimethyl substitution pattern of the target compound could modulate its interaction with fungal targets, potentially leading to effective fungicidal agents.

Aminopyrazoles are a well-known class of insecticides, with the commercial product Fipronil being a prominent example. nih.gov Fipronil, a highly substituted 5-aminopyrazole, acts by blocking GABA-A receptors in insects, leading to central nervous system disruption. nih.gov The insecticidal activity of pyrazole derivatives is highly dependent on the substituents on the pyrazole ring.

Studies on 1-phenyl-5-aminopyrazole ecdysteroid analogs have shown that modifications to the pyrazole core can lead to compounds with significant insecticidal activity against pests like Plutella xylostella. nyxxb.cn The binding affinity of these compounds to the ecdysone (B1671078) receptor, a key target for insect growth regulators, was found to be influenced by the substitution pattern. nyxxb.cn

Table 3: Insecticidal Activity of Selected 1-Phenyl-5-Aminopyrazole Analogs

| Compound | Target Insect | Lethality (%) at 250 mg/L |

|---|---|---|

| M10 | Plutella xylostella | >80 |

| M17 | Plutella xylostella | >80 |

This table is illustrative and based on data for 1-phenyl-5-aminopyrazole derivatives, not this compound.

The specific substitution of two methyl groups in this compound could lead to novel insecticidal properties, potentially through a similar mode of action to other aminopyrazole insecticides.

Materials Science

The unique electronic properties of the pyrazole ring make it a valuable building block in materials science, particularly in the fields of organic electronics and the synthesis of novel materials with tailored functionalities.

Pyrazole derivatives have garnered attention for their potential use in organic light-emitting diodes (OLEDs) due to their fluorescent and charge-transporting properties. nih.gov The pyrazole ring, with its conjugated π-electron system, can be readily modified to tune the emission color and improve device performance. ias.ac.in The incorporation of pyrazole moieties into polymeric structures has also been explored for applications in sensors and other optoelectronic devices. ias.ac.in

Research into pyrazoline derivatives, which are structurally related to pyrazoles, has demonstrated their utility as blue-emitting materials with high hole-transport efficiency in OLEDs. The performance of these materials is influenced by the substituents on the pyrazoline ring.

Table 4: Performance Data for a Pyrazole-Based OLED Device

| Device Structure | Emitter | Max. External Quantum Efficiency (%) |

|---|

This table is illustrative and shows the performance of an OLED using a pyrazole-containing metal complex as the emitter.

The 1,4-dimethyl substitution in this compound could influence its electronic properties, making it a candidate for investigation as a component in organic electronic devices.

The versatility of the pyrazole scaffold allows for its incorporation into a wide range of novel materials. Pyrazole derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and telecommunications. nih.gov The NLO response of these materials can be tuned by altering the substituents on the pyrazole ring. nih.gov

Density Functional Theory (DFT) studies on various pyrazole derivatives have shown that they can possess significant NLO properties, making them promising candidates for the development of new optical materials. nih.gov The synthesis of pyrazolo-fused quinazolines through transition metal-catalyzed reactions further highlights the utility of aminopyrazoles as building blocks for complex and functional molecular architectures. rsc.org

The specific structure of this compound, with its defined substitution pattern, offers a unique starting point for the synthesis of new materials with potentially interesting optical, electronic, or thermal properties. Further research into the derivatization and polymerization of this compound could unlock its full potential in materials science.

Catalysis

Pyrazole derivatives are highly effective ligands in the field of coordination chemistry and homogeneous catalysis. researchgate.netnih.govresearchgate.net Their utility stems from the presence of multiple nitrogen atoms which can coordinate to metal centers, forming stable metal complexes. researchgate.net The compound this compound, with its pyrazole ring nitrogens and an exocyclic amino group, is well-suited to act as a chelating ligand. The design of ligands based on the pyrazole ring is flexible, allowing for structural diversity and tuning of electronic and steric properties to optimize catalytic activity. nih.govarkat-usa.org

Pyrazole-based ligands have been successfully employed in a variety of metal-catalyzed reactions. For example, a pyrazole-tethered phosphine (B1218219) ligand was found to be effective in palladium-catalyzed Suzuki coupling and amination reactions. arkat-usa.org Manganese complexes featuring pyrazole ligands have been introduced as practical and scalable catalysts for transfer hydrogenation reactions. rsc.org The proton-responsive nature of N-unsubstituted pyrazoles makes them particularly versatile, as their coordination to a Lewis acidic metal center increases the acidity of the pyrazole NH proton, enabling unique reactivities. nih.gov

Transition metal complexes with pyrazole derivatives are used in applications such as catalysis and electronics. researchgate.net The ability of pyrazoles to be deprotonated to form pyrazolate anions allows them to bridge multiple metal centers, leading to di- or polynuclear complexes with interesting catalytic properties. nih.gov Pincer-type ligands incorporating pyrazole units have shown significant promise, with their rigid framework enforcing specific coordination geometries around the metal center, which can be beneficial for catalytic cycles. nih.gov For instance, protic pincer-type iron complexes have been investigated for the catalytic disproportionation of hydrazine (B178648). nih.gov The structural features of this compound make it a strong candidate for forming stable and catalytically active complexes with a range of transition metals.

Table 2: Pyrazole-Based Ligands in Metal-Catalyzed Reactions

| Ligand Type | Metal | Catalyzed Reaction | Key Feature | Source(s) |

|---|---|---|---|---|

| Pyrazole-tethered phosphine | Palladium | Suzuki coupling, Amination | P,N-complex acts as an effective ligand | arkat-usa.org |

| Protic pincer-type pyrazole (e.g., Bis(1H-pyrazol-3-yl)pyridine) | Ruthenium, Iron | Aerobic oxidation, Hydrazine disproportionation | Protic pyrazole units act as acid-base catalysts and enable reversible deprotonation | nih.gov |

| Pyrazole Ligand | Manganese | Transfer hydrogenation | Efficient and broadly applicable catalyst system for reduction of various functional groups | rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cobalt | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | Bifunctional electrocatalytic activity | rsc.org |

| Poly(pyrazolyl)borates (Scorpionates) | Iron, Ruthenium | Phenylacetylene polymerization (tested, no activity) | Ligands can undergo degradation to form pyrazole derivatives | researchgate.net |

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. The reactive primary amine group of this compound makes it a potential candidate for use as a derivatization reagent. Molecules containing primary or secondary amine groups can react with specific reagents to form stable, easily detectable derivatives. nih.govsqu.edu.om

A key application of such reagents is in high-performance liquid chromatography (HPLC), particularly when coupled with fluorescence detection (FLD), which offers high sensitivity and selectivity. Pyrazoline-based dyes, which share the core heterocyclic structure with pyrazoles, have been developed as fluorogenic labels for the derivatization of biogenic amines and alcohols. squ.edu.om For example, a pyrazoline dye containing a carboxylic acid function was used to tag biogenic amines. The derivatization reaction forms a stable amide bond, attaching the highly fluorescent pyrazoline tag to the analyte, thereby enabling its trace analysis by RP-HPLC with fluorescence detection. squ.edu.om

Similarly, dansyl chloride is a well-known derivatization reagent that reacts with primary and secondary amines to yield intensely fluorescent sulfonamide adducts. nih.gov A study demonstrated the synthesis of a fluorescently labeled pyrazole derivative by reacting a pyrazole-containing amine with dansyl chloride. nih.gov This approach highlights a general principle where an amine-containing pyrazole can be converted into a powerful analytical tool. Therefore, this compound could be utilized to derivatize compounds containing functional groups like carboxylic acids (using a coupling agent) or isocyanates, introducing the pyrazole moiety which could then be detected by UV or other detectors. This process makes analytes that are otherwise difficult to detect (lacking a chromophore or fluorophore) amenable to sensitive analytical methods.

Table 3: Pyrazole-Related Compounds as Derivatization Reagents in Analytical Chemistry

| Derivatization Reagent | Analyte Class | Reaction Principle | Analytical Technique | Purpose | Source(s) |

|---|---|---|---|---|---|

| 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP) | Biogenic Amines | Amide bond formation between the reagent's carboxyl group and the analyte's amine group. | RP-HPLC with Fluorescence Detection (FLD) | To form highly fluorescent derivatives for sensitive quantification. | squ.edu.om |

| Dansyl chloride | Amines (e.g., N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine) | Sulfonamide bond formation between the reagent and the analyte's amine group. | Not specified, but typically HPLC-FLD or UV. | To produce stable, highly fluorescent adducts for detection and analysis. | nih.gov |

| This compound (Potential) | Carboxylic acids, Isocyanates, Aldehydes/Ketones (via reductive amination) | Amide, urea, or amine bond formation. | HPLC-UV, LC-MS | To introduce a UV-active or mass-spectrometry-friendly tag onto analytes lacking such properties. | Inferred from general chemical principles |

Future Research Directions and Unexplored Avenues for 1,4 Dimethyl 1h Pyrazol 5 Amine

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive for more efficient, versatile, and scalable methods. Future research could move beyond traditional condensation reactions of hydrazines with dicarbonyl compounds. A known synthetic route to 1,4-Dimethyl-1H-pyrazol-5-amine involves precursors such as 2,3-dibromo-2-methylpropanenitrile (B13034945) and monomethylhydrazine. chemsrc.com

Promising future directions include:

Transition-Metal Catalysis : The use of catalysts like Rhodium(III) has been shown to enable complex annulation reactions, such as the [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates to form pyrazolo[1,5-a]quinazolines. rsc.org Adapting such C–H activation/cyclization cascades could create novel fused heterocyclic systems based on the this compound core.

Direct C-H Functionalization : Recent advances have demonstrated the formal C-H amination of heterocycles, including pyrazoles, through a dearomative (3 + 2) cycloaddition. acs.org Applying these techniques could allow for the direct and regioselective introduction of new functional groups onto the pyrazole ring, bypassing the need for pre-functionalized substrates.

Combinatorial and One-Pot Syntheses : To efficiently explore the chemical space around this scaffold, the development of one-pot and parallel synthesis methodologies is crucial. Such strategies have been successfully used to create libraries of related pyrazole derivatives, enabling rapid structure-activity relationship (SAR) studies. nih.govnih.gov

Late-Stage Functionalization : Techniques like late-stage fluorination, which has been successfully applied to other pyrazoles using reagents like Selectfluor®, could be explored to synthesize novel fluorinated analogs with potentially enhanced biological properties. mdpi.com

In-depth Mechanistic Studies of Biological Activities

While pyrazole derivatives are known to exhibit a wide range of biological effects, the precise molecular mechanisms of action are often not fully elucidated. For instance, a related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was identified as having a potential antipsychotic-like profile through a non-dopaminergic mechanism, but the exact pathway remains to be detailed. nih.gov

Future research must prioritize in-depth mechanistic studies to:

Identify specific molecular binding sites and interactions with target proteins.

Characterize the conformational changes induced in biological targets upon binding.

Elucidate the downstream signaling cascades that are modulated by the compound and its derivatives.

Understand the metabolic pathways of the compound to identify active metabolites or potential sources of toxicity.

Such studies are fundamental to understanding the compound's biological profile and for the rational design of second-generation analogs with improved efficacy and selectivity.

Exploration of New Pharmacological Targets

The pyrazole scaffold is associated with a broad range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov This versatility suggests that this compound could serve as a foundational structure for developing inhibitors against a variety of pharmacological targets.

Key areas for exploration include:

Kinase Inhibition : Derivatives of N-(1H-Pyrazol-3-yl)quinazolin-4-amines have shown inhibitory activity against Casein Kinase 1δ/ε (CK1δ/ε), a target implicated in neurodegenerative disorders and cancer. nih.gov This suggests that derivatives of this compound could be screened against a panel of protein kinases to identify new therapeutic leads.

Neuropsychiatric Disorders : Building on findings that related pyrazoles may act as antipsychotic agents through non-dopaminergic mechanisms, further investigation into novel central nervous system (CNS) targets is warranted. nih.gov

Anticancer Therapies : The pyrazole moiety is present in numerous compounds evaluated for cytotoxic potential against various cancer cell lines. nih.gov Specific targets like PCA-1/ALKBH3, an anti-prostate-cancer target, have been identified for other pyrazole derivatives, providing a rationale for screening this compound analogs in this area. nih.gov

Antimicrobial Agents : Given that substituted pyrazol-5-amine benzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, exploring the antimicrobial potential of new derivatives is a promising avenue. nih.gov

Table 1: Potential Pharmacological Targets for this compound Derivatives

| Target Class | Specific Target Example | Associated Disease Area | Reference |

|---|---|---|---|

| Protein Kinases | Casein Kinase 1δ/ε (CK1δ/ε) | Cancer, Neurodegenerative Disorders | nih.gov |

| CNS Receptors | Non-Dopaminergic Pathways | Psychosis | nih.gov |

| Cancer-Related Enzymes | PCA-1/ALKBH3 | Prostate Cancer | nih.gov |

| Bacterial Targets | Various | Bacterial Infections | nih.gov |

Advanced Computational Modeling for Structure-Activity Relationship Refinement

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling can provide deep insights into its chemical behavior and guide the synthesis of more potent and selective derivatives.

Future research should leverage:

Molecular Docking : As demonstrated with CK1δ inhibitors, docking studies can predict the binding modes of pyrazole derivatives within the active site of a target protein, revealing key interactions that are crucial for activity. nih.gov

Quantum Mechanics (QM) Calculations : QM methods can be used to calculate electronic properties, such as LUMO (Lowest Unoccupied Molecular Orbital) energies and reaction enthalpies, to understand the reactivity and stability of the pyrazole scaffold. mdpi.com This information is vital for designing molecules with appropriate electronic and steric properties.

Quantitative Structure-Activity Relationship (QSAR) : By building computational models that correlate structural features with biological activity, QSAR can guide the rational design of new compounds. This approach has been applied to pyrazole derivatives to improve their therapeutic efficacy as antimicrobial agents. nih.gov

These computational approaches are essential for refining SAR and transforming this compound from a simple scaffold into a series of highly optimized drug candidates.

Applications in Emerging Fields (e.g., Supramolecular Chemistry)

The unique structural features of this compound—possessing both hydrogen bond donors (the amine group) and acceptors (the pyrazole ring nitrogens)—make it an attractive building block for applications beyond pharmacology.

Unexplored avenues include:

Supramolecular Chemistry : The molecule's hydrogen bonding capabilities could be harnessed to construct complex, self-assembling supramolecular structures such as organogels, liquid crystals, or molecular cages. These materials could have applications in sensing, catalysis, or materials science.

Bioconjugation and Chemical Biology : The amine group provides a reactive handle for conjugation to biomolecules like peptides or proteins. The pyrazole core itself can be a reagent; for instance, 1H-pyrazole-1-carboxamidine is used for the guanylation of amines in peptide synthesis. acs.org This suggests that this compound could be developed into a novel tool for chemical biology.

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability. Future development of derivatives from this compound must incorporate green chemistry principles to minimize environmental impact.

Promising approaches include: